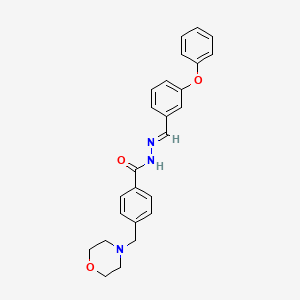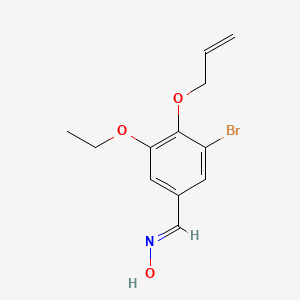![molecular formula C15H13N3O3 B5571467 2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including those similar to "2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine," involves cyclocondensation reactions. For instance, novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles have been efficiently synthesized by cyclocondensation of the appropriate 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid, identified through spectroscopic methods (Kudelko, Jasiak, & Ejsmont, 2014).
Molecular Structure Analysis
The crystal structure of related oxadiazole compounds has been confirmed through various spectroscopic methods and X-ray diffraction, which helps in understanding the spatial arrangement and electronic structure of these molecules. For example, the crystal structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been synthesized and confirmed, providing insight into the molecular arrangement (Shen et al., 2018).
Chemical Reactions and Properties
The reactivity and functional group transformations in oxadiazole derivatives are subjects of active research. These compounds participate in a variety of chemical reactions, which can be tailored to produce a wide range of products with desired properties. For example, the design and synthesis of novel 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues have shown significant antiproliferative activity, demonstrating the chemical versatility of the oxadiazole core (Chitti et al., 2019).
Physical Properties Analysis
Oxadiazoles exhibit unique physical properties, such as thermal stability and solubility, which are crucial for their application in various fields. The thermal behavior and solubility in polar and aprotic solvents of polymers containing 1,3,4-oxadiazole units have been studied, offering insights into the material properties of these compounds (Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties of oxadiazoles, such as their electrophilic and nucleophilic reaction sites, are essential for understanding their reactivity. These properties are influenced by the substituents on the oxadiazole ring and the overall molecular structure. Studies on the synthesis, characterization, and optical properties of oxadiazole derivatives provide valuable information on their chemical behavior and potential applications (Ge et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the efficient synthesis and chemical characterization of oxadiazole derivatives. For instance, Kudelko et al. (2014) discussed the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles, analyzing their acid-base interactions and the influence of substituents on the basicity of the pyridine system, which could be relevant for understanding the chemical properties of related compounds (Kudelko, Jasiak, & Ejsmont, 2014). Similarly, Mansoori et al. (2012) synthesized thermally stable polyimides and poly(amide-imide) based on 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, highlighting the material's potential in industrial applications due to its stability and solubility in polar solvents (Mansoori, Atghia, Shah Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Antibacterial Activity
Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research indicates the potential of oxadiazole derivatives in the development of new antibacterial agents, demonstrating good inhibitory effects in preliminary bioassays (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Electronic and Optical Applications
Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, including their synthesis and use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), underscores the utility of oxadiazole compounds in electronic and photonic devices. These materials exhibited high efficiency and low roll-off in blue, green, and red phosphorescent OLEDs, showcasing their potential for improving device performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Anticancer Agents
Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research into the anti-inflammatory and anticancer activities of these compounds highlights the therapeutic potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-7-6-10(9-13(12)20-2)15-17-14(18-21-15)11-5-3-4-8-16-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJUHYOURIJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)